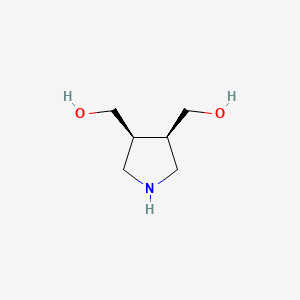

cis-Pyrrolidine-3,4-diyldimethanol

Description

cis-Pyrrolidine-3,4-diyldimethanol (CAS: 848616-45-5) is a bicyclic amine derivative with a pyrrolidine core and two hydroxymethyl (-CH$2$OH) groups in a cis-configuration on carbons 3 and 4. Its molecular formula is C$6$H${13}$NO$2$, with a molecular weight of 131.17 g/mol . Key physical properties include a density of 1.076 g/cm³, a boiling point of 263.4°C, and a flash point of 137.5°C . The compound’s stereochemistry and hydroxyl groups make it a versatile chiral building block in organic synthesis, particularly in pharmaceuticals and asymmetric catalysis.

Properties

CAS No. |

848616-45-5 |

|---|---|

Molecular Formula |

C6H13NO2 |

Molecular Weight |

131.17 g/mol |

IUPAC Name |

[(2R)-1-(hydroxymethyl)pyrrolidin-2-yl]methanol |

InChI |

InChI=1S/C6H13NO2/c8-4-6-2-1-3-7(6)5-9/h6,8-9H,1-5H2/t6-/m1/s1 |

InChI Key |

JOXFRTIMRUMHML-ZCFIWIBFSA-N |

SMILES |

C1C(C(CN1)CO)CO |

Isomeric SMILES |

C1C[C@@H](N(C1)CO)CO |

Canonical SMILES |

C1CC(N(C1)CO)CO |

Pictograms |

Corrosive; Irritant |

Origin of Product |

United States |

Preparation Methods

The synthesis of cis-Pyrrolidine-3,4-diyldimethanol typically involves the reduction of pyrrolidine derivatives. One common method is the catalytic hydrogenation of pyrrolidine-3,4-dione using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas . The reaction conditions usually include a solvent like ethanol or methanol and a temperature range of 25-50°C. Industrial production methods may involve similar catalytic processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

cis-Pyrrolidine-3,4-diyldimethanol undergoes various chemical reactions, including:

Scientific Research Applications

Synthesis of Pharmaceutical Intermediates

Cis-Pyrrolidine-3,4-diyldimethanol serves as an important intermediate in the synthesis of various pharmaceutical compounds. For instance, it has been utilized in the preparation of purine nucleoside phosphorylase (PNP) inhibitors. These inhibitors are crucial for developing antiviral drugs that target specific metabolic pathways in pathogens . The improved synthetic routes for PNP inhibitors from this compound allow for higher yields and reduced costs compared to traditional methods .

Functionalized Phosphonates

Recent studies have demonstrated the synthesis of functionalized diethyl(pyrrolidin-2-yl)phosphonates using cis-pyrrolidine derivatives. These phosphonates exhibit biological activity and can be transformed into other useful compounds such as isoxazolidines . The ability to modify the pyrrolidine framework enhances the versatility of these compounds in medicinal chemistry.

Anticholinergic Drug Development

Cis-Pyrrolidine derivatives have been explored for their potential as anticholinergic agents. The synthesis of 1-substituted-3-halopyrrolidines from cis-pyrrolidine frameworks has shown promise in developing drugs that manage gastrointestinal disorders and peptic ulcers . These compounds are effective at low concentrations and exhibit fewer side effects compared to traditional anticholinergics.

Case Study 1: Synthesis of PNP Inhibitors

A study outlined an innovative method for synthesizing (3R,4R)-3-hydroxy-4-hydroxymethylpyrrolidine from readily available starting materials. This method significantly reduces the number of chemical transformations required and avoids costly chromatographic purification steps . The high yield and enantiomeric excess achieved through this method make it a valuable approach for producing PNP inhibitors.

Case Study 2: Functionalization of Pyrrolidines

Research on functionalized (pyrrolidin-2-yl)phosphonates has illustrated the utility of cis-pyrrolidine derivatives in creating biologically active compounds. The cycloaddition reactions involving these pyrrolidine derivatives have led to products that can be further modified to enhance their pharmacological properties .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of cis-Pyrrolidine-3,4-diyldimethanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl groups can form hydrogen bonds with biological molecules, influencing their structure and function . Additionally, the pyrrolidine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

trans-Pyrrolidine-3,4-diyldimethanol

- Structural Difference : The trans-isomer has hydroxymethyl groups on opposite faces of the pyrrolidine ring.

Pyrrolidine-3-methanol

- Structural Difference: Contains only one hydroxymethyl group (C$5$H${11}$NO, MW: 101.15 g/mol).

- Impact : Reduced hydrogen-bonding capacity decreases boiling point and density relative to the diol derivative.

1,2-Cyclohexanediol

- Structural Difference : A six-membered ring with vicinal hydroxyl groups (C$6$H${12}$O$_2$, MW: 116.16 g/mol).

- Impact : The absence of a nitrogen atom reduces polarity and basicity, while the larger ring size decreases ring strain.

Physicochemical Properties

| Compound | Molecular Formula | Boiling Point (°C) | Density (g/cm³) | Key Features |

|---|---|---|---|---|

| This compound | C$6$H${13}$NO$_2$ | 263.4 | 1.076 | High polarity, strong H-bonding |

| trans-Pyrrolidine-3,4-diyldimethanol* | C$6$H${13}$NO$_2$ | ~250 (hypothetical) | ~1.05 (hypothetical) | Weaker intramolecular H-bonding |

| Pyrrolidine-3-methanol* | C$5$H${11}$NO | ~200 (hypothetical) | ~1.02 (hypothetical) | Lower H-bonding capacity |

| 1,2-Cyclohexanediol | C$6$H${12}$O$_2$ | 245–250 | 1.096 | Non-basic, moderate polarity |

*Hypothetical data inferred from structural trends.

Research Findings and Implications

- Synthesis: The compound’s high boiling point (263.4°C) reflects strong intermolecular hydrogen bonding, a trait shared with other diols like 1,2-cyclohexanediol but distinct from mono-alcohol analogs .

- Data Mining : Methods for identifying frequent substructures (e.g., toxicophore discovery ) highlight the importance of hydroxyl placement and ring size in predicting compound behavior. For instance, cis-diols are more likely to interact with biological targets than trans-diols due to spatial compatibility.

Q & A

Q. What are the key synthetic routes for cis-Pyrrolidine-3,4-diyldimethanol, and how can stereochemical purity be ensured?

The synthesis of cis-pyrrolidine derivatives often starts with meso-diethyl-2,5-dibromoadipate or similar precursors, followed by stereoselective functionalization. For example, dipeptide-alcohols derived from cis-pyrrolidine backbones require hydrogenolysis and chiral resolution steps to maintain stereochemical integrity . To ensure purity, techniques like chiral HPLC or NMR spectroscopy (e.g., NOESY for cis/trans differentiation) are critical, as misconfigured stereocenters can drastically alter biological activity .

Q. What analytical methods are recommended for characterizing this compound and its impurities?

High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C, and DEPT-135 for hydroxyl groups) are standard for structural confirmation. Impurity profiling, especially for hydroxylated byproducts, requires UPLC-MS with ion-pairing reagents to resolve polar derivatives (e.g., phosphonic acid analogs) . For regulatory compliance, reference standards from pharmacopeial guidelines (e.g., EP/USP) should be used for method validation .

Q. How does the cis configuration influence the compound’s physicochemical properties?

The cis arrangement of hydroxyl groups on the pyrrolidine ring enhances hydrogen-bonding capacity, increasing solubility in polar solvents compared to trans isomers. Computational studies (e.g., DFT-based solvation models) can predict logP and pKa values, which are critical for drug design . Experimental validation via potentiometric titration or shake-flask methods is recommended to confirm these properties .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for reduced toxicity?

In macrocyclic boronic ester derivatives, replacing hydrophobic substituents with polar groups (e.g., phosphonic acids) reduces hemolytic toxicity while retaining antimicrobial activity. For example, replacing aryl groups with hydrophilic moieties in pyrrolidine macrocycles lowered toxicity by 50% in hemolysis assays . Dose-response assays and comparative cytotoxicity profiling (e.g., HEK-293 vs. bacterial cells) are essential to validate these modifications .

Q. What computational strategies are effective for modeling this compound interactions with biological targets?

Molecular docking (e.g., AutoDock Vina) combined with molecular dynamics (MD) simulations can predict binding affinities to enzymes like lipid A synthases. Focus on the hydroxyl groups’ hydrogen-bond interactions with catalytic residues (e.g., Lys or Asp side chains). MD trajectories over 100 ns can reveal conformational stability in aqueous vs. membrane environments .

Q. How should contradictory data on pyrrolidine derivative toxicity be addressed in experimental design?

Discrepancies in toxicity profiles (e.g., cell type-specific effects) require rigorous controls:

- Use isogenic cell lines to isolate genetic variables.

- Standardize assay conditions (e.g., serum-free media to avoid protein binding artifacts).

- Cross-validate with orthogonal methods (e.g., live/dead staining vs. LDH release assays) .

For example, initial toxicity in pyrrolidine macrocycles was attributed to aggregation-prone intermediates; dynamic light scattering (DLS) can identify such aggregates .

Q. What strategies improve the stability of this compound in aqueous formulations?

To prevent oxidation or hydrolysis:

- Lyophilize with cryoprotectants (e.g., trehalose) for long-term storage.

- Use buffered solutions at pH 4–6, where hydroxyl groups are protonated, reducing nucleophilic reactivity.

- Stability-indicating assays (e.g., forced degradation under oxidative/thermal stress) coupled with LC-MS/MS monitor degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.